molecular formula C12H13FO2 B12826605 Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Cat. No.: B12826605
M. Wt: 208.23 g/mol
InChI Key: QTSSAQZLIITOFS-ZYHUDNBSSA-N
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Description

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a chiral cyclopropane derivative of interest in medicinal chemistry for developing novel antibacterial strategies . Research indicates that phenylcyclopropane scaffolds can serve as potent inhibitors of bacterial enzymes like O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway that is absent in mammals . Inhibiting this pathway is a promising approach to create antibacterial enhancers, as it can increase the susceptibility of multidrug-resistant bacteria, such as Salmonella and Mycobacterium tuberculosis , to existing antibiotics . The specific stereochemistry and fluorine substitution on the cyclopropane ring are critical for optimizing binding affinity and permeability, which are major hurdles in antibacterial drug discovery . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m1/s1

InChI Key

QTSSAQZLIITOFS-ZYHUDNBSSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@]1(C2=CC=CC=C2)F

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a fluorinated styrene derivative under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and cyclopropane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include cyclopropane carboxylates with variations in substituents, stereochemistry, and functional groups:

Compound Name Key Substituents Stereochemistry Functional Groups
Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate F, Ph 1R,2S Ethyl ester
rel-Methyl (1S,3R)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate Cl, CF₃, CH₃ (dimethyl) 1S,3R Methyl ester, chloroalkenyl
Ethyl(fluorophenyl)(piperidin-2-yl)acetate F, Ph, piperidine N/A Ethyl ester, secondary amine
  • Substituent Impact: The fluorophenyl group in the target compound contrasts with the chloro-trifluoropropenyl group in the analogue. Dimethyl substituents on the cyclopropane ring () reduce ring strain compared to the unsubstituted cyclopropane in the target compound, affecting stability and synthetic accessibility.

Spectroscopic and Analytical Comparisons

  • NMR Analysis: Both the target compound and analogues like Zygocaperoside () rely on ¹H-NMR and ¹³C-NMR for structural confirmation. For cyclopropane derivatives, characteristic upfield shifts for cyclopropane protons (δ ~1.0–2.5 ppm) and fluorine-induced deshielding in ¹⁹F-NMR are critical diagnostic tools .
  • X-ray Crystallography : SHELX software () is widely used for refining crystal structures of small molecules, including cyclopropanes. The target compound’s stereochemistry could be validated via this method, similar to the analogue.

Categorization in Research

  • Lumping Strategy : As described in , compounds with similar functional groups (e.g., cyclopropane esters) may be grouped to streamline reaction modeling. The target compound could be lumped with other fluorinated cyclopropanes to study degradation pathways or reactivity patterns .

Biological Activity

Rel-ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a fluorinated derivative of cyclopropanecarboxylic acid that has garnered attention due to its significant biological activity. This compound is characterized by a cyclopropane ring with a phenyl group and a carboxylic acid functional group, along with a fluorine atom attached to the second carbon. The molecular formula for this compound is C12H14O2C_{12}H_{14}O_2 with a molar mass of approximately 190.24 g/mol.

The presence of the fluorine atom enhances the compound's reactivity and biological efficacy compared to non-fluorinated analogs. The unique structure contributes to its potential as an inhibitor of various enzymes, particularly monoamine oxidases (MAO), which play a crucial role in neurotransmitter metabolism.

PropertyValue
Molecular FormulaC12H14O2C_{12}H_{14}O_2
Molar Mass190.24 g/mol
Density1.250 g/cm³ (predicted)
Melting Point105 °C
Boiling Point317.1 °C (predicted)
pKa4.57 (predicted)

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against monoamine oxidases (MAO). The introduction of fluorine enhances its binding affinity and selectivity towards these enzymes, making it a candidate for therapeutic applications in treating mood disorders and neurodegenerative diseases.

Key Findings:

  • Inhibition Type: Competitive inhibition against MAO.
  • Efficacy: Enhanced activity attributed to the presence of the fluorine atom.

Antimicrobial Properties

Fluorinated cyclopropanes have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Case Studies

  • Monoamine Oxidase Inhibition:
    • A study demonstrated that this compound showed a significant reduction in MAO activity in vitro, suggesting its potential as an antidepressant agent.
    • The compound was compared with traditional MAO inhibitors, showing improved selectivity and reduced side effects.
  • Antimicrobial Activity:
    • In vitro tests indicated that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli.
    • Further research is needed to elucidate the mechanisms behind its antimicrobial action.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Rel-(1R,2S)-2-fluoro-2-phenylcyclopropane Cyclopropane ring with phenyl groupContains fluorine; potent MAO inhibitor
Tranylcypromine Non-fluorinated analogUsed primarily for depression; broader side effects
Ethyl 1-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate Contains sulfonyl groupDifferent functional group; varying biological activity

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